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In-depth Technical Guide: Physicochemical Properties of 1h-Oxepino[4,5-d]imidazole

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Compound of Interest

Compound Name: 1h-Oxepino[4,5-d]imidazole

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A comprehensive search for the physicochemical properties, experimental protocols, and biological activities of the specific molecule **1h-Oxepino[4,5-d]imidazole** did not yield any direct publicly available data. This suggests that this compound may be novel, not extensively studied, or primarily documented in proprietary research.

While information on the exact target molecule is unavailable, this guide will provide a framework for understanding the potential physicochemical characteristics and experimental approaches by examining related and structurally similar imidazole-based heterocyclic compounds. The data presented here is for analogous compounds and should be used as a reference for potential properties and experimental design for **1h-Oxepino[4,5-d]imidazole**.

Table 1: Physicochemical Data of Structurally Related Imidazole Derivatives

This table summarizes key physicochemical properties of various imidazole derivatives to provide a comparative context.



Compo und Name	Molecul ar Formula	Molecul ar Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	рКа	LogP	Solubilit y
1H- Imidazole	C3H4N2	68.08	88.9	267.8	6.95, 14.5	-0.08	Soluble in water and polar solvents[
1H- Imidazole -4,5- dicarboxy lic acid	C5H4N2O	156.10	Decompo ses	Not Available	Multiple pKa values	-0.2	Moderate ly soluble in water[2] [3]
4,5- Diphenyl- 1H- imidazole	C15H12N2	220.27	230-233	423.4	Not Available	3.4	Soluble in ethanol, benzene, ether, and chlorofor m; insoluble in water
2-(4- chloroph enyl)-4,5- diphenyl- 1H- imidazole	C21H15Cl N2	330.81	234-236 (decomp)	534.8	11.26 (Predicte d)	5.7	Not Available [4]



4,5- dihydro- 2-methyl- 1H- imidazole	C4H8N2	84.12	Not Available	Not Available	Not Available	Not Available	Not Available [5][6]
4,5- dihydro- 2- (phenylm ethyl)-1H - imidazole	C10H12N2	160.22	Not Available	Not Available	Not Available	Not Available	Not Available [7][8]

Experimental Protocols

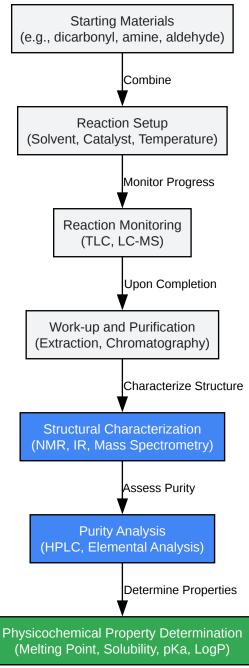
Detailed experimental protocols for the synthesis and characterization of **1h-Oxepino[4,5-d]imidazole** are not available. However, the synthesis of related imidazole derivatives often involves the condensation of a dicarbonyl compound with an amine and an aldehyde (Radziszewski synthesis) or variations thereof. Characterization typically employs a suite of spectroscopic and analytical techniques.

General Synthetic Approach for Imidazole Derivatives

A plausible synthetic route for novel imidazole-fused heterocycles could involve a multi-step reaction sequence. The following diagram illustrates a generalized workflow for the synthesis and characterization of a hypothetical imidazole derivative.



General Workflow for Synthesis and Characterization



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Caption: Generalized workflow for the synthesis and characterization of imidazole derivatives.



Methodologies for Physicochemical Property Determination

- Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
- Solubility: Assessed by adding a known amount of the compound to a specific volume of a solvent at a given temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
- pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the titration curve.
- LogP (Octanol-Water Partition Coefficient): The shake-flask method is a classical approach.
 The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

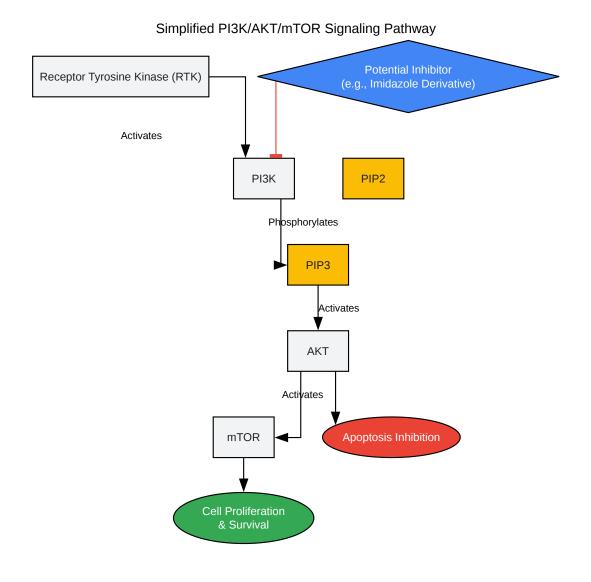
Biological Activity and Signaling Pathways

There is no specific information on the biological activity or signaling pathways associated with **1h-Oxepino[4,5-d]imidazole**. However, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[9]

For instance, some imidazole derivatives have been shown to target specific signaling pathways involved in cancer progression. A novel 1H-imidazole [4,5-f][2][6] phenanthroline derivative, IPM714, was found to suppress the PI3K/AKT/mTOR pathway in colorectal cancer cells, leading to cell cycle arrest and apoptosis.[10]

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drug development.





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Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for imidazole-based inhibitors.

Conclusion



While direct experimental data for **1h-Oxepino[4,5-d]imidazole** is not currently in the public domain, this guide provides a comprehensive overview of the anticipated physicochemical properties and the methodologies required for their determination, based on the established chemistry of related imidazole compounds. The diverse biological activities of the imidazole scaffold suggest that **1h-Oxepino[4,5-d]imidazole** could be a valuable candidate for further investigation in drug discovery and development. Future research should focus on the synthesis, characterization, and biological evaluation of this specific molecule to elucidate its unique properties and therapeutic potential.

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